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molecular formula C6H4BrClOS B1271671 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone CAS No. 57731-17-6

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Cat. No. B1271671
M. Wt: 239.52 g/mol
InChI Key: YIKFQMAUWNYCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480902

Procedure details

A solution of bromine (18.90 g, 118 mmol) in chloroform is added to a solution of 2-acetyl-5-chlorothiophene (19.00 g, 118 mmol) in chloroform at 40°-45° C. The reaction mixture is stirred at room temperature for two hours and diluted with water. The organic layer is separated, dried over MgSO4 and concentrated in vacuo to give a solid. The solid is slurried in an ether/hexane solution, filtered and dried to give the title product as a solid (12.20 g, mp 68°-70° C.).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4].CCOCC.CCCCCC>C(Cl)(Cl)Cl.O>[Br:1][CH2:4][C:3]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1SC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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